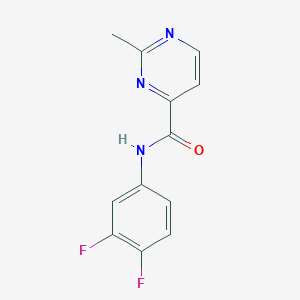![molecular formula C12H18ClN3O3S B7529955 N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide, commonly known as CP-466722, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has emerged as a promising strategy for the treatment of cancer and other diseases.
Wirkmechanismus
CP-466722 works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. CP-466722 is a highly selective PARP inhibitor and has minimal off-target effects.
Biochemical and Physiological Effects:
CP-466722 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth. CP-466722 has also been shown to reduce inflammation and oxidative stress in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
CP-466722 has several advantages for lab experiments. It is a highly potent and selective PARP inhibitor, which makes it an ideal tool for studying PARP biology. CP-466722 is also relatively easy to synthesize, which makes it readily available for research purposes. However, CP-466722 has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
Zukünftige Richtungen
The potential therapeutic applications of CP-466722 are vast, and several avenues of research are currently being pursued. Some of the future directions for research on CP-466722 include:
1. Developing more potent and selective PARP inhibitors.
2. Studying the combination of CP-466722 with other anticancer agents.
3. Investigating the role of CP-466722 in DNA repair and genome stability.
4. Studying the effects of CP-466722 in neurodegenerative disorders.
5. Investigating the potential use of CP-466722 in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, CP-466722 is a potent and selective PARP inhibitor with promising therapeutic applications in cancer and other diseases. The synthesis of CP-466722 is a complex process, but it has several advantages for lab experiments. CP-466722 has several biochemical and physiological effects, and its future directions for research are vast.
Synthesemethoden
CP-466722 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of piperidine, 4-chloropyrrole-2-carboxylic acid, and methanesulfonyl chloride as starting materials, which are then subjected to a series of reactions to produce the final product. The synthesis of CP-466722 is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP-466722 has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated that CP-466722 has potent anticancer activity and can sensitize cancer cells to chemotherapy and radiation therapy. CP-466722 has also shown promising results in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3S/c1-20(18,19)15-6-9-3-2-4-16(8-9)12(17)11-5-10(13)7-14-11/h5,7,9,14-15H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIMEZLPQMETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

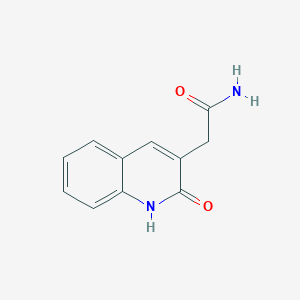
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
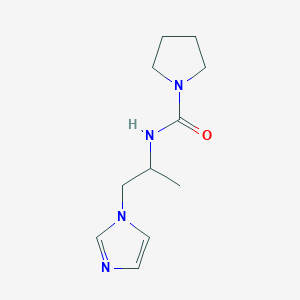

![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)
![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
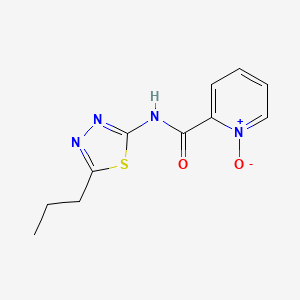
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
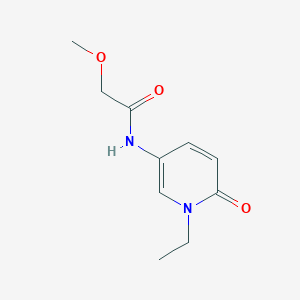
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
